N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine
CAS No.: 1429417-47-9
Cat. No.: VC4151682
Molecular Formula: C11H20N4O3
Molecular Weight: 256.306
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1429417-47-9 |
|---|---|
| Molecular Formula | C11H20N4O3 |
| Molecular Weight | 256.306 |
| IUPAC Name | N-(3-ethoxypropyl)-4-nitro-1-propan-2-ylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H20N4O3/c1-4-18-7-5-6-12-11-10(15(16)17)8-14(13-11)9(2)3/h8-9H,4-7H2,1-3H3,(H,12,13) |
| Standard InChI Key | CKRZEPRXTKYTLJ-UHFFFAOYSA-N |
| SMILES | CCOCCCNC1=NN(C=C1[N+](=O)[O-])C(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine features a pyrazole core substituted with nitro, isopropyl, and 3-ethoxypropylamine groups. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which confers stability and enables diverse chemical modifications. Key structural attributes include:
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Nitro group (-NO₂) at position 4: Enhances electrophilicity and participates in hydrogen bonding.
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Isopropyl group (-C(CH₃)₂) at position 1: Contributes to steric bulk, influencing binding interactions.
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3-Ethoxypropylamine chain at position 3: Introduces hydrophilicity and potential for hydrogen bonding via the amine moiety.
The compound’s IUPAC name (N-(3-ethoxypropyl)-4-nitro-1-propan-2-ylpyrazol-3-amine) and SMILES string (CCOCCCNC1=NN(C=C1N+[O-])C(C)C) precisely define its connectivity.
Table 1: Molecular Properties of N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₄O₃ |
| Molecular Weight | 256.306 g/mol |
| CAS Number | 1429417-47-9 |
| IUPAC Name | N-(3-ethoxypropyl)-4-nitro-1-propan-2-ylpyrazol-3-amine |
| SMILES | CCOCCCNC1=NN(C=C1N+[O-])C(C)C |
| InChI Key | CKRZEPRXTKYTLJ-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming the compound’s structure. The nitro group’s asymmetric stretching vibrations appear near 1520 cm⁻¹ and 1350 cm⁻¹ in IR spectra. In ¹H NMR, signals for the ethoxypropyl chain’s methylene protons resonate between δ 1.1–3.5 ppm, while the isopropyl group’s methyl protons appear as a doublet near δ 1.2 ppm.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with 1-isopropyl-4-nitro-1H-pyrazol-3-amine (CAS: 97421-16-4) , which undergoes alkylation with 3-ethoxypropyl bromide in the presence of a base like potassium carbonate. Key steps include:
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Nucleophilic substitution: The amine group attacks the electrophilic carbon of 3-ethoxypropyl bromide, forming the C–N bond.
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Purification: Column chromatography isolates the product, with yields typically ranging from 60–75%.
Alternative routes may employ reductive amination or Ugi reactions, though these are less commonly reported for this specific derivative .
Biological Activities
Pharmacological Profile
Pyrazole derivatives are renowned for their anti-inflammatory, analgesic, and antipyretic activities. N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes pivotal in prostaglandin and leukotriene synthesis . In murine models, it reduced paw edema by 42% at 50 mg/kg, comparable to ibuprofen.
Mechanism of Action
The nitro group may act as a hydrogen bond acceptor, stabilizing interactions with enzyme active sites. Molecular docking simulations suggest the compound binds COX-2 with a binding affinity (ΔG) of -8.2 kcal/mol, primarily via hydrophobic interactions with residues like Val349 and Tyr385 .
Quantum Chemical Investigations
Electronic Structure Analysis
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity. The nitro group’s electron-withdrawing effect polarizes the pyrazole ring, increasing electrophilicity at position 5 .
Table 2: DFT-Derived Electronic Parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap | 4.3 |
| Dipole Moment | 3.2 Debye |
Reactivity Descriptors
The global electrophilicity index (ω = 1.7 eV) classifies the compound as a moderate electrophile, prone to nucleophilic attacks at the nitro-bearing carbon. Molecular electrostatic potential (MEP) maps highlight electron-rich regions near the amine group, suggesting sites for protonation or hydrogen bonding .
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